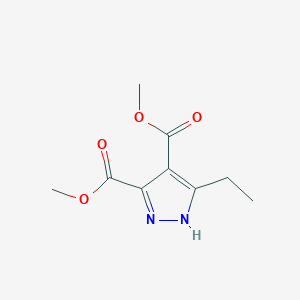

dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-4-5-6(8(12)14-2)7(11-10-5)9(13)15-3/h4H2,1-3H3,(H,10,11) |

InChI Key |

ZGJRWLZFXSNVPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Pyrazole Dicarboxylic Acid

A common approach involves esterifying 5-ethyl-1H-pyrazole-3,4-dicarboxylic acid using methanol and thionyl chloride ().

Procedure :

-

Dissolve 5-ethyl-1H-pyrazole-3,4-dicarboxylic acid in methanol.

-

Add thionyl chloride dropwise at 0°C under nitrogen.

-

Heat to 80°C for 4 hours.

Key Data :

Chlorination-Functionalization Pathways

The same patent outlines a two-step process involving chlorination for related pyrazole esters:

-

Methylation : As in Section 2.2.

-

Chlorination :

Key Data :

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Temperature and Pressure Effects

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester groups undergo hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with aqueous NaOH or KOH yields the corresponding dicarboxylic acid salt, which can be acidified to produce 5-ethyl-1H-pyrazole-3,4-dicarboxylic acid.

-

Acidic Hydrolysis : Refluxing with HCl or H₂SO₄ in a water-alcohol mixture directly generates the dicarboxylic acid.

Example Conditions :

| Reagents | Conditions | Product |

|---|---|---|

| 2M NaOH, H₂O/EtOH | Reflux, 6–8 hours | 5-ethyl-1H-pyrazole-3,4-dicarboxylate disodium salt |

| 6M HCl, H₂O | Reflux, 4–6 hours | 5-ethyl-1H-pyrazole-3,4-dicarboxylic acid |

N-Alkylation

The NH group in the pyrazole ring undergoes alkylation via deprotonation with a base (e.g., NaH or K₂CO₃) followed by reaction with alkyl halides or sulfates:

Mechanism :

-

Deprotonation of the NH group to form a nucleophilic pyrazolide ion.

-

Nucleophilic substitution with electrophiles (e.g., methyl iodide, benzyl bromide).

Example Reaction :

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds or nitrile oxides. For instance, reactions with ethyl diazoacetate in the presence of Zn(OTf)₂ yield fused bicyclic pyrazole derivatives :

Key Example :

-

Cycloaddition with ethyl α-diazoacetate produces tricyclic structures via [3+2] cyclization, achieving yields >85% under optimized conditions .

Reduction Reactions

The ester groups can be reduced to primary alcohols using strong reducing agents:

-

LiAlH₄ : Converts esters to –CH₂OH groups.

-

NaBH₄/I₂ : Selective reduction under milder conditions.

Product : 5-ethyl-1H-pyrazole-3,4-dimethanol.

Condensation Reactions

The electron-withdrawing ester groups activate the pyrazole ring for condensation with carbonyl compounds. For example, reaction with acetone under basic conditions forms β-keto-enol derivatives, stabilized by intramolecular hydrogen bonds :

Key Interaction :

Nucleophilic Aromatic Substitution

The ester groups meta-direct electrophilic substitution. Halogenation or nitration occurs at position 5 (ethyl-substituted carbon) under controlled conditions :

Example :

Complexation with Metals

The pyrazole nitrogen and ester oxygen atoms coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form chelates, relevant in catalysis or material science .

Structural Insight :

Scientific Research Applications

Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Packing and Interactions

The structural and functional variations among pyrazole dicarboxylate derivatives significantly impact their intermolecular interactions and crystal packing. Key comparisons include:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, CN): Chloro and cyano substituents enhance directional interactions. For example, dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate forms C–H⋯O chains instead of cyclic dimers due to the chloro group’s inductive effects .

- Aromatic vs. Alkyl Substituents: Bulky aromatic groups (e.g., 4-chlorophenyl) promote isostructural packing via C–H⋯O interactions, as seen in dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate . In contrast, alkyl groups (e.g., ethyl) likely favor van der Waals interactions due to their non-polar nature.

- Cyanomethyl Derivatives: The 1-cyanomethyl substituent in dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate facilitates strong centrosymmetric dimers (R₂²(10)), absent in benzyl-substituted analogs .

Hydrogen Bonding and Crystallographic Trends

Crystallographic data reveal distinct packing motifs:

- Chain vs. Dimer Formation: Chloro-substituted analogs form C–H⋯O chains (e.g., C(5)C(8)[R₁²(7)]), while unsubstituted or alkyl-substituted derivatives lack directional interactions .

- π–π Stacking: Aromatic substituents (e.g., 4-chlorophenyl) enable π–π interactions, whereas alkyl groups disrupt stacking due to steric hindrance .

- Weak Interactions: Cyanobenzyl derivatives exhibit weak C–H⋯O and C–H⋯π interactions, stabilizing layered structures .

Biological Activity

Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate (DMED) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

This compound is characterized by the molecular formula CHNO and a molecular weight of 200.20 g/mol. The compound features two carboxylate groups and an ethyl substituent on the pyrazole ring, which contribute to its reactivity and biological activities.

Synthesis Methods

Several methods have been explored for the synthesis of DMED. One common approach involves the use of diazoacetates in tandem reactions to create substituted pyrazoles. This method allows for the introduction of various functional groups, enhancing the compound's versatility in biological applications .

Biological Activities

DMED exhibits a range of biological activities, making it a subject of interest in pharmacological research. The key activities include:

1. Antimicrobial Activity

- DMED has shown significant antibacterial and antifungal properties. In vitro studies demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested against standard antibiotics like tetracycline, showing comparable or superior efficacy in some cases .

2. Antitumor Activity

- Recent studies have indicated that DMED derivatives can inhibit tumor cell growth. For instance, compounds derived from DMED were evaluated against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, showing promising antiproliferative effects. The structure-activity relationships (SAR) revealed that specific substituents enhance cytotoxicity .

3. Anti-inflammatory Effects

- Pyrazole derivatives, including DMED, are known for their anti-inflammatory properties. Research highlights that these compounds can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of DMED:

Case Study 1: Antimicrobial Screening

A series of DMED derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited a zone of inhibition exceeding that of standard antibiotics against both bacterial and fungal strains. For example, derivative X showed an inhibition zone of 25 mm against E. coli, while the control antibiotic showed only 20 mm .

Case Study 2: Antitumor Evaluation

In a study evaluating the antitumor potential of DMED derivatives on A549 cells, compound Y demonstrated an IC50 value of 12 µM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 15 µM). This suggests that modifications to the pyrazole ring can enhance antitumor activity significantly .

Data Tables

The following tables summarize key findings related to the biological activities of this compound.

| Activity Type | Tested Organisms/Cells | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Antibacterial | E. coli | 25 | N/A |

| Staphylococcus aureus | 30 | N/A | |

| Antifungal | Candida albicans | 20 | N/A |

| Antitumor | A549 Cells | N/A | 12 |

| MDA-MB-231 Cells | N/A | 15 |

Q & A

Q. Q: What are the standard synthetic routes for dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate, and how can purity be optimized?

A: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrazole derivatives are prepared by reacting pyrazole dicarboxylate precursors with alkyl halides (e.g., 2-bromoacetonitrile) under reflux conditions in polar solvents like ethanol . Purity optimization involves recrystallization from ethanol or methanol and monitoring via HPLC or TLC. X-ray crystallography (as in related dihydropyridine/pyrazole derivatives) confirms structural integrity .

Advanced Synthetic Challenges

Q. Q: How can regioselectivity issues in pyrazole substitution reactions be addressed during synthesis?

A: Regioselectivity is influenced by steric and electronic factors. For example, substituents at the pyrazole 1-position (e.g., cyanomethyl groups) can direct reactivity toward specific positions. Computational modeling (DFT) predicts electron density distribution to guide reagent selection. Experimental validation using NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and single-crystal X-ray diffraction resolves ambiguities .

Structural Characterization Techniques

Q. Q: What advanced techniques are recommended for resolving discrepancies in spectroscopic data for pyrazole derivatives?

A: Contradictions in NMR or IR data can arise from tautomerism or polymorphism. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae. For stereochemical conflicts, employ X-ray crystallography (as demonstrated for dihydropyridine analogs) or dynamic NMR to study temperature-dependent conformational changes .

Data Contradiction Analysis

Q. Q: How should researchers troubleshoot failed cyclization reactions in pyrazole-based heterocycle synthesis?

A: Failed cyclization (e.g., in pyrazolopyridopyridazine diones) may result from improper reaction conditions or competing pathways. Systematic screening of catalysts (e.g., Lewis acids), solvents (e.g., DMF vs. ethanol), and temperature gradients is critical. Refer to protocols for analogous systems, such as semicarbazide hydrochloride-mediated heterocyclization, and analyze intermediates via LC-MS .

Environmental Fate and Degradation

Q. Q: What methodologies are used to assess the environmental persistence of pyrazole dicarboxylates?

A: Follow frameworks like Project INCHEMBIOL, which combine laboratory and field studies. Measure hydrolysis rates at varying pH levels, photodegradation under UV light, and biodegradation via microbial assays. Use HPLC-MS to track degradation products and computational tools (e.g., EPI Suite) to predict partition coefficients (LogP) and bioaccumulation potential .

Stability Under Storage Conditions

Q. Q: How does the chemical stability of this compound vary with temperature and humidity?

A: Conduct accelerated stability studies by storing samples at 25°C, 40°C, and 60°C with controlled humidity (e.g., 60% RH). Monitor degradation via FTIR for ester hydrolysis and GC-MS for volatile byproducts. For long-term storage, recommend desiccated environments at –20°C, validated by mass loss studies over 6–12 months .

Computational Modeling Applications

Q. Q: How can molecular docking predict the bioactivity of pyrazole dicarboxylates?

A: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with pyrazole-binding pockets). Validate predictions with in vitro assays, such as enzyme inhibition studies. Parameters like binding affinity (ΔG) and hydrogen-bonding patterns (from crystallographic data) refine the models .

Reaction Mechanism Elucidation

Q. Q: What experimental and computational approaches clarify the mechanism of pyrazole ring functionalization?

A: Isotopic labeling (e.g., ²H or ¹³C) tracks reaction pathways, while kinetic studies identify rate-determining steps. Pair with DFT calculations to map energy profiles for intermediates. For example, the formation of 5-aminopyrazole-3,4-dicarboxylates via hydrazine reactions can be dissected using these methods .

Analytical Method Development

Q. Q: How can researchers optimize LC-MS conditions for quantifying pyrazole dicarboxylates in complex matrices?

A: Use reverse-phase C18 columns with mobile phases of acetonitrile/water (0.1% formic acid). Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects. Validate sensitivity (LOD/LOQ) and reproducibility using spiked samples. Reference protocols from diethyl pyrazole-3,5-dicarboxylate analyses for parameter adjustments .

Toxicology and Ecotoxicity Profiling

Q. Q: What standardized assays evaluate the ecotoxicological impact of pyrazole dicarboxylates?

A: Follow OECD guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.